

An In-Depth Technical Guide to the Physical Constants of Cyclohexyldenecyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexyldenecyclohexane**

Cat. No.: **B110181**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyldenecyclohexane, with the CAS Number 4233-18-5, is a saturated hydrocarbon with the molecular formula C₁₂H₂₀. This technical guide provides a comprehensive overview of its key physical constants, detailed experimental protocols for their determination, and a summary of its synthesis. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

Cyclohexyldenecyclohexane is a solid at room temperature. A summary of its key identifiers and properties is provided below.

Identifier	Value
Chemical Name	Cyclohexylidenecyclohexane
CAS Number	4233-18-5
Molecular Formula	C ₁₂ H ₂₀
Molecular Weight	164.29 g/mol
Canonical SMILES	C1CCC(=C2CCCCC2)CC1
InChI	InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H2
InChIKey	FJHVMZDLYBHASM-UHFFFAOYSA-N

Tabulated Physical Constants

The following tables summarize the key physical constants of **cyclohexylidenecyclohexane**, compiled from various sources.

Table 1: Thermodynamic Properties

Property	Value	Unit	Notes
Melting Point	55	°C	
Boiling Point	236-237	°C	At 760 mmHg
Flash Point	81.2	°C	
Vapor Pressure	0.1 ± 0.2	mmHg	Predicted at 25°C

Table 2: Physical Properties

Property	Value	Unit	Notes
Density	0.934	g/cm ³	
Refractive Index	1.514		
LogP (Octanol-Water Partition Coefficient)	4.211		
Solubility	Insoluble	In water	

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical constants of a solid organic compound like **cyclohexylidenecyclohexane**.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of dry **cyclohexylidenecyclohexane** is finely ground using a mortar and pestle.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

- Measurement:
 - Mel-Temp Apparatus: The packed capillary tube is inserted into the heating block of the apparatus. The heating rate is adjusted, and the sample is observed through the magnifying lens.
 - Thiele Tube: The capillary tube is attached to a thermometer, which is then immersed in a suitable heating oil (e.g., mineral oil) within the Thiele tube. The side arm of the tube is heated gently.
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point. For a pure compound, this range is typically narrow (0.5-2°C).

Boiling Point Determination

As **cyclohexylidenecyclohexane** is a solid at room temperature, its boiling point is determined at elevated temperatures.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath) or Thiele tube
- Rubber band or wire for attachment

Procedure:

- Sample Preparation: A small amount of **cyclohexylidenecyclohexane** is placed in the small test tube.

- Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid sample in the test tube.
- Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating: The assembly is immersed in a heating bath. The temperature is raised gradually.
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.
- Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of solid **cyclohexylidenecyclohexane** can be determined by the water displacement method.

Apparatus:

- Analytical balance
- Graduated cylinder
- Beaker
- Water

Procedure:

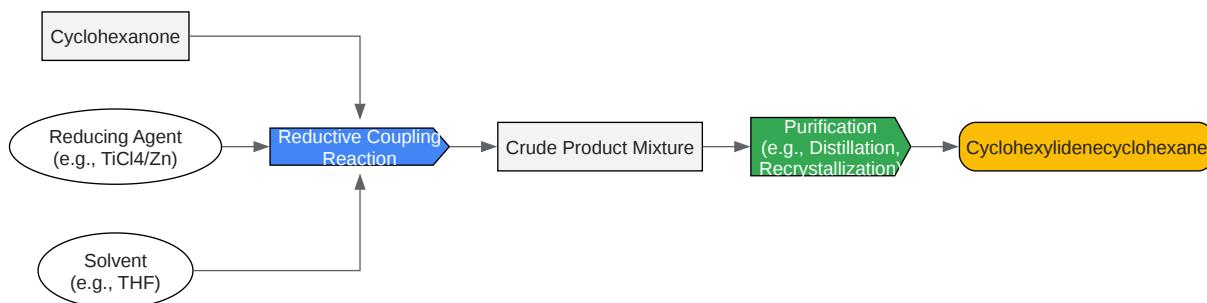
- Mass Measurement: A sample of solid **cyclohexylidenecyclohexane** is weighed accurately using an analytical balance. This mass is recorded.
- Initial Volume Measurement: A known volume of water is added to a graduated cylinder. The initial volume is recorded.

- Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no water splashes out.
- Final Volume Measurement: The new volume of the water in the graduated cylinder is recorded.
- Calculation: The volume of the solid is the difference between the final and initial water volumes. The density is then calculated by dividing the mass of the solid by its volume.

Refractive Index Determination

The refractive index of **cyclohexylidenecyclohexane** must be measured in its liquid state, i.e., at a temperature above its melting point.

Apparatus:


- Abbe refractometer with a temperature-controlled stage
- Dropper or pipette
- Acetone or other suitable solvent for cleaning

Procedure:

- Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Preparation: A small sample of **cyclohexylidenecyclohexane** is melted.
- Measurement: A few drops of the molten sample are placed on the prism of the refractometer using a dropper. The prism is closed, and the temperature is maintained above the melting point.
- Reading: Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. The temperature of the measurement should also be recorded.

Synthesis Workflow

Cyclohexylidenecyclohexane can be synthesized from cyclohexanone. A common method involves a reductive coupling reaction.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Cyclohexylidenecyclohexane** from Cyclohexanone.

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Constants of Cyclohexylidenecyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110181#physical-constants-of-cyclohexylidenecyclohexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com